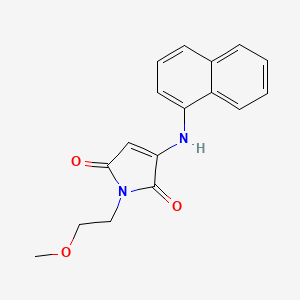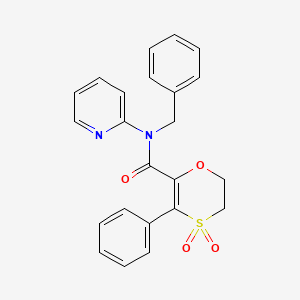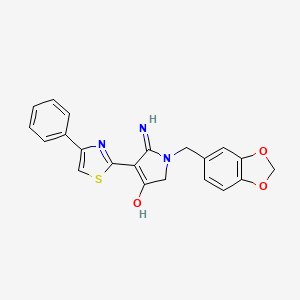![molecular formula C22H26N4O4 B15106277 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106277.png)
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a propan-2-yl group, and a trimethoxyphenyl group attached to a pyrazolo[3,4-b]pyridine core
准备方法
The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, propan-2-yl, and trimethoxyphenyl groups. The final step involves the formation of the carboxamide group.
Preparation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of Cyclopropyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of Trimethoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions to attach the trimethoxyphenyl group to the pyrazolo[3,4-b]pyridine core.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
化学反应分析
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Cyclopropyl-Containing Compounds: These compounds contain a cyclopropyl group, which imparts unique chemical and biological properties.
Trimethoxyphenyl Derivatives: These compounds contain a trimethoxyphenyl group, which is known for its electron-donating properties and influence on the compound’s reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H26N4O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
6-cyclopropyl-1-propan-2-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O4/c1-12(2)26-21-16(11-23-26)15(10-17(25-21)13-6-7-13)22(27)24-14-8-18(28-3)20(30-5)19(9-14)29-4/h8-13H,6-7H2,1-5H3,(H,24,27) |
InChI 键 |
HAEWXXIVPQIVLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106194.png)
![(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15106201.png)
![2-(4-methoxyphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B15106216.png)
![3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B15106223.png)

![methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15106249.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B15106253.png)

![4-[(3-{2-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B15106269.png)

![1-[(4-Nitrophenyl)methyl]pyridin-1-ium](/img/structure/B15106282.png)
![benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15106300.png)
![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
